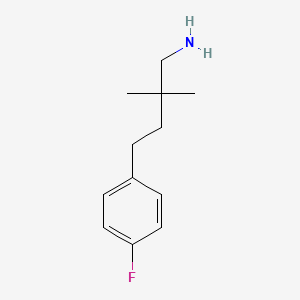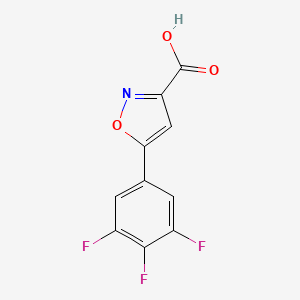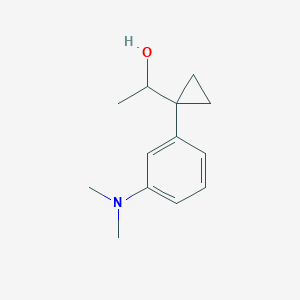
(R)-1-(2-Isopropoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Isopropoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl ring substituted with an isopropoxy group and a hydroxyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Isopropoxyphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent reacts with an ester or aldehyde to form the desired alcohol.
Asymmetric Synthesis: Enantioselective synthesis using chiral catalysts or reagents can be employed to obtain the ®-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of ®-1-(2-Isopropoxyphenyl)ethan-1-ol may involve large-scale reduction processes or catalytic hydrogenation techniques. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Drug Delivery: Explored as a component in drug delivery systems.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Investigated for its potential use in the development of new materials.
作用機序
The mechanism of action of ®-1-(2-Isopropoxyphenyl)ethan-1-ol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely and require detailed study to elucidate.
類似化合物との比較
Similar Compounds
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.
1-(2-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an isopropoxy group.
1-(2-Ethoxyphenyl)ethan-1-ol: A compound with an ethoxy group in place of the isopropoxy group.
Uniqueness
®-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
(1R)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
InChIキー |
SQIRSCVITFKGIX-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1OC(C)C)O |
正規SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


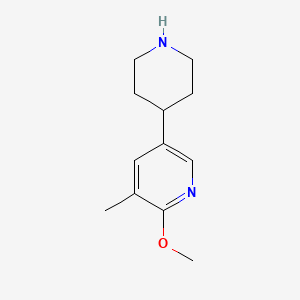
![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
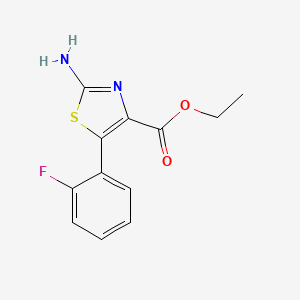
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)





